Zincon

Descripción general

Descripción

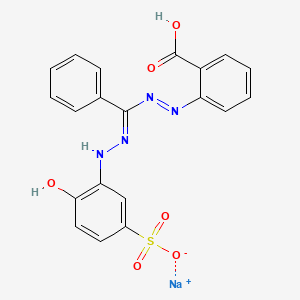

Zincon is a colorimetric indicator used for the detection of zinc, copper, and cobalt . It is also known as 2-[5-(2-Hydroxy-5-sulfophenyl)-3-phenyl-1-formazyl]benzoic acid monosodium salt or 2-carboxy-2’-hydroxy-5’-sulfoformazylbenzene monosodium salt . Zincon is a formazan dye that serves as a metal indicator and is applicable in chelometric titration . It is used in spectrometric analysis . The metal-zincon complex formed shows a prominent absorption band in the visible region .

Synthesis Analysis

Zincon is synthesized using an electrochemical technique with a sacrificial anode . The system consists of a glass column containing 200 mg of Dowex 1X8 resin modified with 1% (w/w) of zincon . The recovery of the metal was quantitative at pH 7.0 to 8.0 with the use of a potassium dihydrogen-phosphate/sodium hydroxide buffer solution . The colored complex was eluted from the column with 10.0 mL of a 0.1 mol L −1 HNO 3 solution .

Molecular Structure Analysis

Zincon has a molecular formula of C20H16N4O6S . Its molecular weight is 440.4 g/mol . The IUPAC name for Zincon is 2-[[ ( Z )- N - (2-hydroxy-5-sulfoanilino)- C -phenylcarbonimidoyl]diazenyl]benzoic acid .

Chemical Reactions Analysis

Zincon forms a blue precipitate with zinc . The reaction is fast in the presence of an alkaline solution of this reagent . Its reactivity depends on the pH and the zinc–zincon complex is stable in the pH range 8.5 to 9.5 .

Physical And Chemical Properties Analysis

Zincon is a colorimetric reagent for Zn and Cu detection, and a metal indicator in EDTA titration . This reagent is insoluble in organic solvents, but slightly soluble in water and alcohol . Its proton dissociation constants are reported to be pKa 1 =7.9-8.3, pKa 2 =7.9-8.3 and pKa 3 =13-14 .

Aplicaciones Científicas De Investigación

Spectrophotometric Determination of Metal Ions

Zincon monosodium salt serves as a colorimetric indicator for the spectrophotometric determination of zinc, mercury, and copper . It forms complexes with these metal ions, which can be quantified based on their characteristic absorption spectra. This application is crucial for analyzing metal concentrations in various samples, from environmental water sources to biological fluids.

Electrochemical Detection of Zinc

Innovative research has led to the development of zincon-modified carbon nanotubes (CNTs) as an electrochemical tool for detecting zinc in saliva and urine . This method offers high selectivity and sensitivity, with the potential to become a non-invasive diagnostic platform for monitoring zinc levels in body fluids, which is significant for understanding various health conditions.

Biomedical Research

In biomedical fields, zincon monosodium salt is used to locate zinc in plant tissues by light microscopy . This application is essential for studying the role of zinc in plant physiology and its distribution within different plant structures.

Metallomics Studies

Metallomics, the systematic study of metal concentrations in biological systems, utilizes zincon monosodium salt for the identification and quantification of essential metals. These studies are fundamental to understanding the biochemical processes involving metals, such as catalysis and cell signaling .

Non-Invasive Diagnostic Testing

The zincon-modified CNT system can specifically quantify mobile zinc ions in salivary and urinary matrices, which could lead to the development of non-invasive diagnostic tests for conditions related to abnormal zinc levels .

Copper Speciation and Detection

Zincon monosodium salt is also used in a dual-wavelength β-correction spectrometric method for the total determination and speciation of copper ions in water . This eco-friendly and sensitive approach improves the limits of detection and quantification for copper, contributing to more accurate environmental and health-related studies.

Automated Flow Injection Analysis

For rapid and automated analysis, zincon monosodium salt is utilized in automated flow injection analysis systems to determine zinc concentrations . This application streamlines the process of metal detection, making it more efficient for routine monitoring and research.

Mecanismo De Acción

Target of Action

Zincon monosodium salt is primarily used as a colorimetric indicator for the detection and quantification of metal ions, specifically zinc (Zn), copper (Cu), and mercury (Hg) . These metal ions are the primary targets of Zincon monosodium salt.

Mode of Action

Zincon monosodium salt acts as a chelating agent, forming colored complexes with its target metal ions . The metal-Zincon complex formed shows a prominent absorption band in the visible region . This change in color is used to measure the concentration of the target metal ions spectrophotometrically .

Biochemical Pathways

It is known that the compound interacts with metal ions, forming complexes that can be detected spectrophotometrically . This interaction can be used to determine the concentration of these metal ions in various samples, which can provide valuable information about biochemical processes involving these ions.

Pharmacokinetics

It is known that the compound is soluble in aqueous alkali, slightly soluble in water and alcohol, and insoluble in other organic solvents . These properties may influence its bioavailability and distribution in the body or other systems.

Result of Action

The primary result of Zincon monosodium salt’s action is the formation of colored complexes with metal ions, which can be detected and quantified spectrophotometrically . This allows for the determination of the concentration of these ions in various samples, providing valuable information about their presence and concentration.

Action Environment

The action of Zincon monosodium salt can be influenced by various environmental factors. For example, the pH of the environment can affect the formation of the metal-Zincon complex . Additionally, the presence of other metal ions can also influence the selectivity and sensitivity of the assay . Therefore, careful control of the environment is necessary to ensure accurate and reliable results.

Safety and Hazards

Zincon should be handled with care. Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

sodium;3-[(2E)-2-[[(2-carboxyphenyl)diazenyl]-phenylmethylidene]hydrazinyl]-4-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O6S.Na/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27;/h1-12,22,25H,(H,26,27)(H,28,29,30);/q;+1/p-1/b23-21?,24-19+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGLXASXFRESIN-JGXOCYJHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)[O-])O)N=NC3=CC=CC=C3C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\NC2=C(C=CC(=C2)S(=O)(=O)[O-])O)/N=NC3=CC=CC=C3C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N4NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple solid; [Merck Index] | |

| Record name | Zincon, monosodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt | |

CAS RN |

62625-22-3, 56484-13-0 | |

| Record name | Benzoic acid, 2-(2-((2-(2-hydroxy-5-sulfophenyl)diazenyl)phenylmethylene)hydrazinyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[2-[[2-(2-hydroxy-5-sulfophenyl)diazenyl]phenylmethylene]hydrazinyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen 2-[1-(2-hydroxy-5-sulphonatophenyl)-3-phenyl-5-formazano]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zincon sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

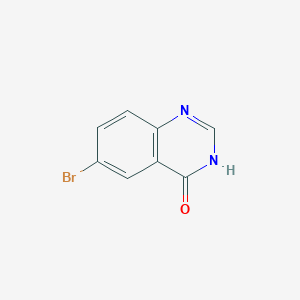

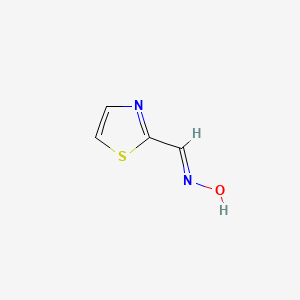

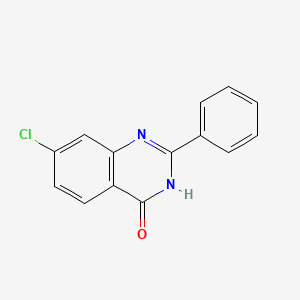

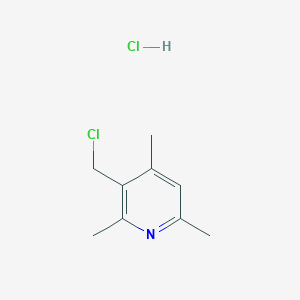

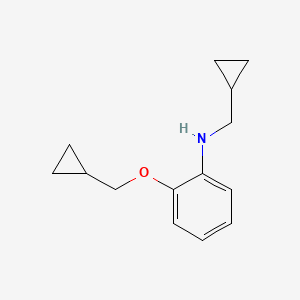

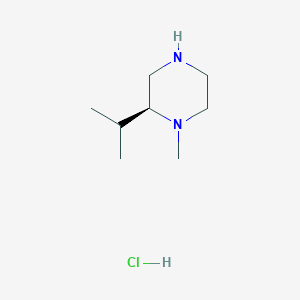

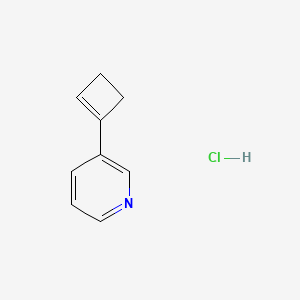

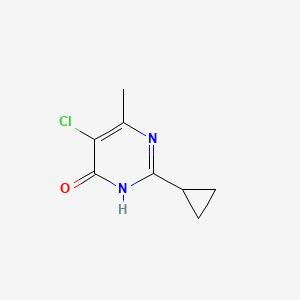

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Zincon interact with metal ions?

A1: Zincon forms colored complexes with various metal ions, primarily through chelation. The molecule's hydroxyl and carboxyl groups, along with the nitrogen atoms in the formazan moiety, act as electron donors, coordinating with the positively charged metal ions. [, ]

Q2: What are the downstream effects of Zincon-metal complex formation?

A2: The complexation of Zincon with metal ions leads to significant changes in its absorption spectrum, particularly a shift in the absorbance maximum. This spectral change forms the basis for the colorimetric detection and quantification of metal ions. [, , ]

Q3: Does Zincon interact with biomolecules other than metal ions?

A3: Yes, Zincon can bind to proteins, particularly at acidic pH. This interaction can be utilized for protein staining in polyacrylamide gels and for the spectrophotometric determination of protein concentrations. [, ]

Q4: What is the molecular formula and weight of Zincon?

A4: Zincon has the molecular formula C13H9N4NaO6S and a molecular weight of 372.3 g/mol. []

Q5: What are the key spectroscopic characteristics of Zincon?

A5: Zincon exhibits characteristic absorbance maxima depending on its protonation state and complexation with metal ions. For instance, free Zincon shows maximum absorbance at 465 nm at pH 4.2, while the Zincon-zinc complex has a maximum absorbance at 620 nm. [, ]

Q6: Is Zincon compatible with different analytical techniques?

A6: Zincon demonstrates compatibility with various analytical techniques, including spectrophotometry, flow injection analysis, and electrochemical methods. Its versatile nature allows for its use in diverse analytical applications. [, , ]

Q7: How does the performance of Zincon vary under different pH conditions?

A7: Zincon's performance is highly pH-dependent. The formation and stability of its metal complexes, as well as its spectroscopic properties, are significantly influenced by the pH of the solution. Optimal pH conditions vary depending on the specific metal ion being analyzed. [, , ]

Q8: Does Zincon exhibit any catalytic properties?

A8: While not traditionally considered a catalyst, Zincon participates in catalytic kinetic spectrophotometric methods. For example, it plays a crucial role in the determination of trace nitrite based on the catalytic oxidation reaction between KBrO3 and Zincon in an acidic medium. [, ]

Q9: Have computational methods been employed to study Zincon and its interactions?

A9: While the provided research does not explicitly detail computational studies on Zincon, such methods could be valuable for understanding its electronic structure, metal binding properties, and spectroscopic behavior. []

Q10: How do structural modifications of Zincon affect its metal binding properties?

A10: While specific SAR studies on Zincon are not presented in the provided research, it is reasonable to expect that modifications to its chelating groups or the formazan moiety would influence its metal binding affinity and selectivity. [, ]

Q11: What safety precautions should be taken when handling Zincon?

A11: Specific safety data sheets (SDS) should be consulted for detailed information on the safe handling and disposal of Zincon. Like many laboratory reagents, it is advisable to handle it with care, wearing appropriate personal protective equipment. []

Q12: Are there alternative reagents to Zincon for metal ion detection?

A12: Yes, several alternative reagents exist for metal ion detection, each with its own advantages and limitations. Common examples include PAR (4-(2-pyridylazo)resorcinol), dithizone, and cuprizone. The choice of reagent depends on the specific application and the metal ions being analyzed. [, , ]

Q13: What are the recommended procedures for the disposal of Zincon waste?

A13: Proper disposal of Zincon waste is crucial to minimize environmental impact. Consult local regulations and safety data sheets for specific guidelines. Generally, waste containing Zincon should be treated as hazardous chemical waste. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1460616.png)

![1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1460618.png)

![N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide](/img/structure/B1460623.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)

![3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1460633.png)